- Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release, Molecular Pharmaceutics, 2005, 2(6), 449-461
Cas no 92586-35-1 (AZT triphosphate)
AZT triphosphate Chemical and Physical Properties
Names and Identifiers
-
- Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
- 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE
- 3'-Azido-3'-deoxythymidine-5'-triphosphate
- AZT triphosphate
- 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)
- 3′-Azido-3′-deoxythymidine 5′-triphosphate
- 3′-Azido-3′-deoxythymidine triphosphate
- 3′-Azidothymidine triphosphate
- Azidothymidine triphosphate
- AZTTP
- Zidovudine 5′-triphosphate
- Zidovudine triphosphate
- 6RGF96R053
- Threo-azt-TP
- SCHEMBL19808965
- 3'-azido-3'-deoxythymidine triphosphate
- Combivir
- Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
- DA-50915
- BDBM50370476
- ZDV-TP
- N3dTTP
- 3'-N3-dTTP
- 3'-Deoxy-3'-azidothymidine triphosphate
- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- AZT-triphospate
- CHEMBL193952
- Zidovudine-triphosphate (AZT-TP)
- 3'-Azido-dTTP
- Dttp(3'N3)
- 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate
- 92586-35-1
- HY-116364
- 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate
- Azidothymidine-5'-triphosphate
- DTXSID80239053
- 106060-92-8
- NSC742231
- Azt-TP
- CS-0065212
- AZddTTP
- UNII-6RGF96R053
- DTXCID00161544
- 3'-Azidothymidine triphosphate
- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- Q27265380
- Erythro-azt-TP
- GLWHPRRGGYLLRV-XLPZGREQSA-N
- 3'-Deoxy-3'-Azidothymidine-5'-triphosphate
- 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate
- Zidovudine 5'-triphosphate
- Zidovudine-5'-triphosphate
-
- Inchi: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
- InChI Key: GLWHPRRGGYLLRV-XLPZGREQSA-N
- SMILES: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1
Computed Properties
- Exact Mass: 506.996
- Monoisotopic Mass: 506.996
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 31
- Rotatable Bond Count: 9
- Complexity: 973
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _3.2
- Topological Polar Surface Area: 233A^2
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 303.09000
- LogP: -0.39254
AZT triphosphate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0065212-1mg |
AZT triphosphate |
92586-35-1 | 1mg |
$550.0 | 2022-04-26 | ||
| MedChemExpress | HY-116364-1mg |
AZT triphosphate |
92586-35-1 | 1mg |
¥6500 | 2022-08-31 |
AZT triphosphate Production Method
Production Method 1
1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C
Production Method 2
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
- 3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use, European Patent Organization, , ,
Production Method 3
- Synthesis and application of modified nucleosides or nucleotides, World Intellectual Property Organization, , ,
Production Method 4
- Carriers for liquid membrane transport of nucleotide 5'-triphosphates, Journal of Organic Chemistry, 1992, 57(12), 3449-54
Production Method 5
- New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41
Production Method 6
- Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase, Biochemical Pharmacology, 1987, 36(21), 3757-61
Production Method 7
- Therapeutic nucleosides, European Patent Organization, , ,
Production Method 8
- One-pot synthesis of nucleotides in water medium, Phosphorus, 2019, 194(4-6), 335-336
Production Method 9
- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72
Production Method 10
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72
Production Method 11
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
- Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt
- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides, Organic Letters, 2005, 7(25), 5589-5592
Production Method 13
- Treatment of human viral infections, United States, , ,
Production Method 14
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C
- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium, European Journal of Organic Chemistry, 2017, 2017(2), 241-245
Production Method 15
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C
1.3 Reagents: Tributylamine ; 2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C
- Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777
Production Method 16
- Inhibition of DNA polymerase η by oxetanocin derivatives, Nucleic Acids Symposium Series, 2006, (50), 269-270
Production Method 17
- 2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate, Collection of Czechoslovak Chemical Communications, 1996, 61,
Production Method 18
- α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity, Biochemical Pharmacology, 1988, 37(12), 2395-403
Production Method 19
- Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80
AZT triphosphate Raw materials
- 5'-Thymidylic acid,3'-azido-3'-deoxy-
- Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-
- 1,1',1''-phosphinylidynetris-1H-Imidazole
- Sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Dihydrogen Phosphate
- Zidovudine
AZT triphosphate Preparation Products
AZT triphosphate Suppliers
AZT triphosphate Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on AZT triphosphate
Introduction to AZT Triphosphate (CAS No. 92586-35-1)
AZT triphosphate, chemically known as azidothymidine triphosphate, is a critical compound in the field of antiviral therapy, particularly in the treatment of human immunodeficiency virus (HIV). With a CAS number of 92586-35-1, this nucleotide analog plays a pivotal role in the pharmacological arsenal against HIV by inhibiting viral replication. The compound's structure and mechanism of action have been extensively studied, leading to significant advancements in antiretroviral therapy.
The chemical formula of AZT triphosphate is C14H15N5F3PT3O14, reflecting its complex nucleotide structure. This structure is derived from thymidine, with modifications that enhance its antiviral properties. The triphosphate moiety is essential for its function, as it allows the compound to be incorporated into newly synthesized viral DNA, thereby terminating further viral replication.
The development of AZT triphosphate has been a cornerstone in the history of HIV treatment. Initially introduced in the late 1980s, it was the first approved drug for HIV therapy and marked a significant breakthrough in managing the disease. Since then, numerous studies have been conducted to optimize its use and understand its pharmacokinetics and potential side effects.
Recent research has focused on improving the efficacy and reducing the toxicity of AZT triphosphate. One area of innovation has been the development of combination therapies that include AZT triphosphate alongside other antiretroviral drugs. These combination therapies, often referred to as highly active antiretroviral therapy (HAART), have dramatically improved patient outcomes by reducing viral load and increasing immune function.
The mechanism of action of AZT triphosphate involves its incorporation into viral DNA by the enzyme reverse transcriptase, which is essential for HIV replication. Once incorporated, it acts as a chain terminator, preventing further DNA synthesis. This mechanism has made AZT triphosphate a cornerstone of antiretroviral therapy, particularly when used in combination with other drugs that target different stages of the viral life cycle.
Advances in pharmacogenomics have also contributed to optimizing the use of AZT triphosphate. Genetic variations in patients can influence how they metabolize and respond to the drug, leading to differences in efficacy and side effect profiles. By understanding these genetic factors, clinicians can tailor treatment regimens to individual patients, improving outcomes and reducing the risk of drug resistance.
The synthesis of AZT triphosphate involves complex chemical processes that require precise control over reaction conditions and reagent selection. Industrial production typically involves multi-step organic synthesis followed by purification steps to ensure high purity and yield. Recent advancements in synthetic methodologies have improved the efficiency and scalability of production, making AZT triphosphate more accessible for global use.
Ongoing research continues to explore new applications and formulations of AZT triphosphate beyond HIV treatment. Studies are investigating its potential use in other viral infections and even in cancer therapy due to its ability to interfere with DNA synthesis. These explorations highlight the versatility of nucleotide analogs like AZT triphosphate and their potential impact on multiple therapeutic areas.
The safety profile of AZT triphosphate is well-documented, but like all medications, it does have potential side effects. Common side effects include bone marrow suppression, gastrointestinal issues, and neurological symptoms. However, with proper monitoring and management, these side effects can often be mitigated effectively.
In conclusion, AZT triphosphate (CAS No. 92586-35-1) is a vital component in modern antiviral therapy, particularly for HIV infection. Its development has been instrumental in improving patient outcomes and managing this challenging disease. Continued research into its mechanisms of action, pharmacokinetics, and potential new applications will further enhance its therapeutic value.
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